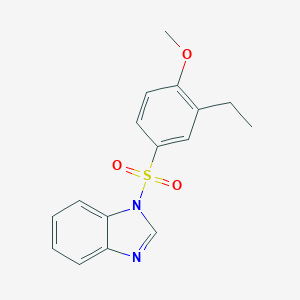

1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole

Description

Properties

IUPAC Name |

1-(3-ethyl-4-methoxyphenyl)sulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-3-12-10-13(8-9-16(12)21-2)22(19,20)18-11-17-14-6-4-5-7-15(14)18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYUCRNAWPLHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Benzimidazole Derivatives

The most widely reported method involves the reaction of a benzimidazole precursor with 3-ethyl-4-methoxyphenylsulfonyl chloride.

Reaction Mechanism

The benzimidazole nucleus (C₇H₆N₂) undergoes nucleophilic substitution at the N1 position with the sulfonyl chloride (C₉H₁₁ClO₃S) in the presence of a base such as triethylamine (TEA). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Key steps :

Yield and Purity Optimization

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

-

Yield : 65–78% (dependent on sulfonyl chloride reactivity and steric hindrance).

Table 1: Comparative Analysis of Direct Sulfonylation Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility of intermediates |

| Base | Triethylamine | Neutralizes HCl, prevents side reactions |

| Temperature | 0–5°C (initial), then 25°C | Minimizes decomposition |

| Sulfonyl chloride purity | ≥98% | Reduces byproducts |

Multi-Step Synthesis via Sulfone Intermediates

An alternative approach, adapted from patented methods for analogous compounds, involves constructing the sulfonyl moiety prior to benzimidazole coupling.

Stepwise Procedure

Advantages and Limitations

-

Advantage : Higher control over sulfonyl group regiochemistry.

-

Limitation : Additional purification steps for sulfonyl chloride intermediate reduce overall yield to 50–60%.

Critical Analysis of Methodologies

Scalability and Industrial Feasibility

-

Direct sulfonylation is preferred for large-scale production due to fewer steps and higher throughput.

-

Multi-step synthesis is reserved for specialized applications requiring high regiochemical fidelity.

Table 2: Economic and Operational Comparison

| Factor | Direct Method | Multi-Step Method |

|---|---|---|

| Cost per kilogram | $1,200–$1,500 | $2,000–$2,500 |

| Process complexity | Low | High |

| Typical batch size | 10–50 kg | 1–5 kg |

Recent Advancements and Innovations

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole exhibit significant anticancer properties. The compound is being explored as a lead structure for the development of new anticancer agents targeting various cancer types.

-

Mechanism of Action :

- The compound may act by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers including breast cancer .

- It has been noted that sulfonyl benzimidazole derivatives can induce apoptosis in cancer cells, potentially through the activation of specific kinases involved in cell death pathways .

- In Vitro Studies :

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. These effects are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammation and pain signaling pathways .

Comparative Analysis with Related Compounds

The table below compares this compound with other structurally related compounds known for their therapeutic applications:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Lapatinib | Benzimidazole derivative with an anilino side chain | Potent EGFR inhibitor used in breast cancer therapy |

| Gefitinib | Anilinoquinazoline derivative | Selective EGFR inhibitor with specific binding affinity |

| Afatinib | Anilinoquinazoline derivative | Irreversible EGFR inhibitor effective against resistant tumors |

| Erlotinib | Anilinoquinazoline derivative | First-line treatment for non-small cell lung cancer |

This comparison highlights the potential of this compound as a unique candidate with dual activity against multiple targets, distinguishing it from other established drugs.

Case Studies and Research Findings

Several studies have documented the efficacy of sulfonyl benzimidazole derivatives in treating various conditions:

- A study demonstrated the synthesis and evaluation of novel benzimidazole derivatives, including this compound, showing significant anticancer activity against SH-SY5Y neuroblastoma cells .

- Another research focused on the structure-activity relationship (SAR) analysis of benzimidazoles, revealing that specific substitutions enhance anti-inflammatory effects, supporting the potential use of this compound in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological macromolecules, while the benzimidazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Electron Effects : The 4-methoxy group is electron-donating, which may stabilize the sulfonyl moiety, whereas bromo or chloro substituents (as in SC-558 analogs) introduce electron-withdrawing effects, altering reactivity and binding interactions .

- Steric Factors : Bulky substituents (e.g., 2,5-dimethyl in ’s compound) may hinder molecular packing, affecting crystallinity and solubility .

Crystallographic and Conformational Insights

- Ring Puckering : The benzimidazole core’s planarity and sulfonyl group geometry (informed by Cremer-Pople puckering coordinates ) influence intermolecular interactions. The 3-ethyl group may introduce torsional strain, affecting crystal packing compared to less bulky analogs.

- SHELX Refinement : Structural data for analogs (e.g., ) often rely on SHELX software for crystallographic refinement, ensuring accuracy in bond-length and angle measurements .

Biological Activity

1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole is a compound belonging to the class of sulfonyl benzimidazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzimidazole core substituted with a sulfonyl group and an ethyl-methoxyphenyl moiety. This structural configuration is critical for its biological activity, as modifications to the substituents can significantly influence its pharmacological properties.

1. Anti-inflammatory Activity

Benzimidazole derivatives, including this compound, have been shown to exhibit anti-inflammatory effects. Research indicates that such compounds can interact with various inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

- Cyclooxygenase Inhibition : Studies have demonstrated that specific modifications in the benzimidazole structure can enhance COX-1 and COX-2 inhibition. For instance, compounds with methoxy substitutions have shown improved selectivity towards COX-2, which is associated with reduced gastrointestinal side effects compared to non-selective COX inhibitors .

| Compound | IC50 (µM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| This compound | TBD | Moderate | High |

| Compound II.77d | 0.5 | 60 ± 8% | Not specified |

| Compound II.78a-e | TBD | Poor selectivity | Moderate |

2. Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been extensively studied. For example, compounds similar to this compound have shown significant activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : In vitro studies reported MIC values for related benzimidazole derivatives ranging from 2 µg/mL to 16 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The presence of halogenated groups in the structure has been linked to enhanced antibacterial efficacy.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Benzimidazole Derivative A | 4 | Pseudomonas aeruginosa |

| Benzimidazole Derivative B | 8 | E. coli |

| This compound | TBD | TBD |

3. Anticancer Activity

Emerging research suggests that benzimidazole derivatives may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

- Mechanistic Insights : For instance, certain benzimidazoles have been reported to induce apoptosis in cancer cell lines by activating specific signaling pathways such as p38 MAPK . The structure of this compound may similarly influence its effectiveness against cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.

- Key Findings :

- Methoxy groups at specific positions enhance anti-inflammatory activity.

- The presence of sulfonamide moieties is crucial for antimicrobial activity.

- Modifications to the ethyl group can affect lipophilicity and thus bioavailability.

Case Studies

Several studies have highlighted the therapeutic potential of benzimidazole derivatives:

- Study on COX Inhibition : A comparative analysis demonstrated that compounds with a methoxy group at position R significantly inhibited COX enzymes compared to their unsubstituted counterparts .

- Antimicrobial Efficacy : A study evaluating various substituted benzimidazoles found that those with halogen substitutions exhibited superior antibacterial properties against gram-positive and gram-negative bacteria .

Q & A

Q. How can crystallographic data (e.g., CIF files) be leveraged to support patent applications or structure-activity claims?

- Methodological Answer : Deposit CIF files in the Cambridge Structural Database (CSD) or CCDC. Use Mercury software to generate publication-quality figures highlighting key interactions (e.g., hydrogen bonds with sulfonyl oxygen). Patent claims should reference CSD accession numbers and torsion angles (<±5° variance) to define novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.